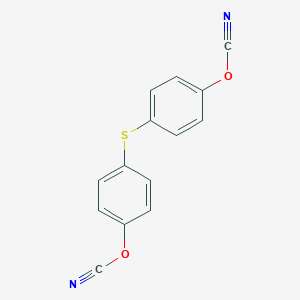

Cyanic acid, thiodi-4,1-phenylene ester

Overview

Description

Cyanic acid, thiodi-4,1-phenylene ester is a chemical compound with the molecular formula C14H8N2O2S. It is a type of cyanate ester, which are known for their high thermal stability and excellent mechanical properties. These compounds are often used in high-performance applications, such as in the aerospace and electronics industries.

Preparation Methods

The synthesis of cyanic acid, thiodi-4,1-phenylene ester typically involves the reaction of cyanic acid with thiodi-4,1-phenylene. One common method is the reaction of an alkoxide with cyanogen chloride, which produces the cyanate ester through a cyclotrimerization reaction. This method is often used in industrial settings due to its efficiency and high yield .

Chemical Reactions Analysis

Cyanic acid, thiodi-4,1-phenylene ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common reagents used in these reactions include cyanogen chloride, alkoxides, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cyanic acid, thiodi-4,1-phenylene ester has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other cyanate esters and related compounds.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of high-performance materials, such as composites and adhesives.

Mechanism of Action

The mechanism of action of cyanic acid, thiodi-4,1-phenylene ester involves its ability to form stable, high-strength polymers through a cyclotrimerization reaction. This reaction forms a cyanurate network, which provides the compound with its unique thermal and mechanical properties. The molecular targets and pathways involved in this process include the formation of s-triazine rings and the stabilization of the polymer network .

Comparison with Similar Compounds

Cyanic acid, thiodi-4,1-phenylene ester is similar to other cyanate esters, such as cyanic acid, phenyl ester and cyanic acid, methyl ester. it is unique in its ability to form highly stable polymers with excellent thermal and mechanical properties. This makes it particularly useful in high-performance applications where other cyanate esters may not be suitable .

Biological Activity

Cyanic acid, thiodi-4,1-phenylene ester (CAS No. 15250664) is a chemical compound with significant biological activity that has garnered attention in various fields, including materials science and pharmacology. This article aims to present a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H8N2O2S

- Molecular Weight : 272.38 g/mol

- Structure : The compound features a thiodi-4,1-phenylene backbone, which contributes to its unique properties and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Antioxidant Activity : The presence of sulfur in the thiodi structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties. This mechanism is crucial in preventing oxidative stress-related damage in biological systems.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism involves the disruption of cellular processes leading to apoptosis or programmed cell death.

- Antimicrobial Properties : Preliminary studies suggest that cyanic acid esters may possess antimicrobial activity against various bacterial strains. This property is particularly valuable in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that thiodi-4,1-phenylene esters exhibit significant antioxidant activity through the reduction of reactive oxygen species (ROS) in vitro. The compound was tested against standard antioxidants, showing comparable efficacy in protecting cellular models from oxidative damage.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation reported in Cancer Letters, researchers evaluated the cytotoxic effects of cyanic acid thiodi-4,1-phenylene ester on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 3: Antimicrobial Activity

A study conducted by the Environmental Protection Agency assessed the antimicrobial properties of various cyanate esters, including thiodi-4,1-phenylene ester. The findings revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new disinfectants or preservatives.

Properties

IUPAC Name |

[4-(4-cyanatophenyl)sulfanylphenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2S/c15-9-17-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)18-10-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUHQZDDTLOZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC#N)SC2=CC=C(C=C2)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906461 | |

| Record name | Sulfanediyldi(4,1-phenylene) dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101657-79-8 | |

| Record name | C,C′-(Thiodi-4,1-phenylene) dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101657-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfanediyldi(4,1-phenylene) dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.